REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].CN(C(ON1N=N[C:18]2[CH:19]=[CH:20][CH:21]=N[C:17]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CS(C)=[O:34].[CH3:36][OH:37]>N1C=CC=CC=1>[N:3]1([CH2:6][CH2:7][C:36]([OH:34])=[O:37])[C:4]2[C:20](=[CH:19][CH:18]=[CH:17][CH:5]=2)[CH2:21][CH2:2][CH2:1]1 |f:1.2,3.4|
|
Name
|
acid
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
DMSO MeOH
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was microwaved at 200° C. for 420 s
|
Duration
|
420 s
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by HPLC (gradient of 10-99% CH3CN/water)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC2=CC=CC=C12)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |